

# A Comparative Spectroscopic Guide to the Structural Elucidation of 4-Isobutylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Isobutylbenzoic acid

Cat. No.: B1293706

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In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a critical checkpoint. This guide provides a comparative analysis of **4-isobutylbenzoic acid**'s structure using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting experimental data alongside that of its structural isomers, 4-tert-butylbenzoic acid and 4-butylbenzoic acid, this document serves as a practical reference for researchers, scientists, and drug development professionals.

## Data Presentation: A Comparative Spectroscopic Analysis

The structural nuances between **4-isobutylbenzoic acid** and its isomers are clearly delineated by their respective spectroscopic signatures. The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR data for these compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data Comparison (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Isobutylbenzoic Acid	~10.5-12.0	br s	1H	-COOH
7.98	d	2H	Ar-H (ortho to -COOH)	
7.18	d	2H	Ar-H (meta to -COOH)	
2.50	d	2H	-CH <sub>2</sub> -	
1.90	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	
0.92	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	
4-tert-Butylbenzoic Acid	~11.0-12.5	br s	1H	-COOH
8.03	d	2H	Ar-H (ortho to -COOH)	
7.50	d	2H	Ar-H (meta to -COOH)	
1.35	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	
4-Butylbenzoic Acid	~11.5-12.5	br s	1H	-COOH
8.00	d	2H	Ar-H (ortho to -COOH)	
7.25	d	2H	Ar-H (meta to -COOH)	
2.68	t	2H	Ar-CH <sub>2</sub> -	
1.62	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -	

1.38	m	2H	-CH <sub>2</sub> -CH <sub>3</sub>
0.94	t	3H	-CH <sub>3</sub>

Note: Chemical shifts for **4-isobutylbenzoic acid** are estimated based on typical values for similar structures, as a complete, explicitly assigned spectrum was not available in the cited literature.

Table 2: <sup>13</sup>C NMR Spectroscopic Data Comparison (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-Isobutylbenzoic Acid	~172.5	-COOH
~147.0	Ar-C (para to -COOH)	
~130.0	Ar-CH (ortho to -COOH)	
~129.5	Ar-C (ipso to -COOH)	
~126.5	Ar-CH (meta to -COOH)	
~45.0	-CH <sub>2</sub> -	
~30.0	-CH(CH <sub>3</sub> ) <sub>2</sub>	
~22.5	-CH(CH <sub>3</sub> ) <sub>2</sub>	
4-tert-Butylbenzoic Acid	172.6	-COOH
157.0	Ar-C (para to -COOH)	
130.0	Ar-CH (ortho to -COOH)	
128.5	Ar-C (ipso to -COOH)	
125.5	Ar-CH (meta to -COOH)	
35.0	-C(CH <sub>3</sub> ) <sub>3</sub>	
31.2	-C(CH <sub>3</sub> ) <sub>3</sub>	
4-Butylbenzoic Acid	172.8	-COOH
146.5	Ar-C (para to -COOH)	
130.0	Ar-CH (ortho to -COOH)	
129.0	Ar-C (ipso to -COOH)	
128.5	Ar-CH (meta to -COOH)	
35.5	Ar-CH <sub>2</sub> -	
33.5	-CH <sub>2</sub> -CH <sub>2</sub> -	
22.3	-CH <sub>2</sub> -CH <sub>3</sub>	

13.9

-CH<sub>3</sub>

Note: Chemical shifts for **4-isobutylbenzoic acid** are estimated based on typical values for similar structures.

Table 3: Key Infrared (IR) Absorption Data Comparison

Compound	Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
4-Isobutylbenzoic Acid	~2500-3300 (broad)	O-H stretch (Carboxylic Acid)
~2960	C-H stretch (Alkyl)	
~1685	C=O stretch (Carboxylic Acid)	
~1610, ~1580	C=C stretch (Aromatic)	
~1300	C-O stretch / O-H bend	
4-tert-Butylbenzoic Acid	2500-3300 (broad)	O-H stretch (Carboxylic Acid)
2965	C-H stretch (Alkyl)	
1688	C=O stretch (Carboxylic Acid)	
1612, 1575	C=C stretch (Aromatic)	
1295	C-O stretch / O-H bend	
4-Butylbenzoic Acid	2500-3300 (broad)	O-H stretch (Carboxylic Acid)
2958, 2872	C-H stretch (Alkyl)	
1685	C=O stretch (Carboxylic Acid)	
1610, 1578	C=C stretch (Aromatic)	
1318	C-O stretch / O-H bend	

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[1]</sup>

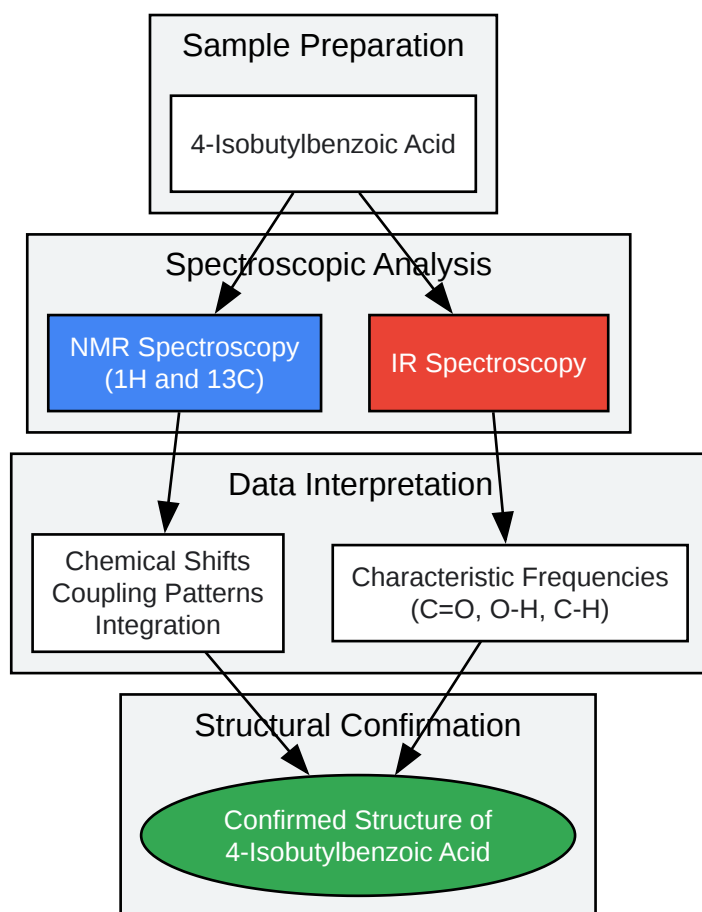
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded at room temperature. For  $^1\text{H}$  NMR, standard acquisition parameters were used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence was employed to simplify the spectrum. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum was recorded over a range of  $4000\text{--}650\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . The resulting spectrum of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ) was obtained.

## Visualization of the Analytical Workflow

The logical flow for confirming the structure of **4-isobutylbenzoic acid** through spectroscopic analysis is depicted in the following diagram.



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Caption: Workflow for the spectroscopic confirmation of **4-isobutylbenzoic acid**.

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## References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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